molecular formula C24H24Cl2N6O B384496 1-(4-chlorobenzyl)-4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 612523-94-1

1-(4-chlorobenzyl)-4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B384496
CAS RN: 612523-94-1
M. Wt: 483.4g/mol
InChI Key: IGKJIQWHHHWOJY-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C24H24Cl2N6O and its molecular weight is 483.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

The compound 1-(4-chlorobenzyl)-4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine belongs to a class of chemicals that are often synthesized for various research applications, including the development of new pharmaceuticals and the study of chemical reactions. For instance, pyrazolo[3,4-d]pyrimidines are synthesized and evaluated for their potential as anti-inflammatory, analgesic, and antiproliferative agents against human cancer cell lines, reflecting a broad interest in these compounds for therapeutic development (A. Abu‐Hashem et al., 2020); (L. Mallesha et al., 2012).

Biological Activities

The pyrazolo[3,4-d]pyrimidine core is a key structural feature in many bioactive compounds. It is explored for various biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects. For example, certain derivatives have shown significant activity in inhibiting enterovirus replication and have been proposed as potent antiviral agents (J. Chern et al., 2004). Additionally, compounds with this core have been evaluated for their interactions with plasma proteins, an essential aspect of drug development that affects the distribution, efficacy, and metabolism of potential therapeutics (Ling-Ling He et al., 2020).

Antagonist and Inhibitory Effects

Research on pyrazolo[3,4-d]pyrimidines also includes studies on their role as antagonists for specific receptors, which is crucial for developing drugs that can modulate receptor activity in various diseases. For instance, some compounds have been identified as selective antagonists for the CB1 cannabinoid receptor, providing insights into the design of drugs targeting the endocannabinoid system (J. Shim et al., 2002).

Heterocyclic Synthesis

The versatile chemistry of pyrazolo[3,4-d]pyrimidines allows for the synthesis of a wide range of heterocyclic compounds. This capability is valuable for creating novel molecules with potential applications in medicinal chemistry and drug discovery. For example, thioxopyrimidine derivatives have been synthesized, leading to the development of new compounds with varied biological activities (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

properties

IUPAC Name

4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N6O/c25-19-3-1-18(2-4-19)16-32-24-22(15-29-32)23(27-17-28-24)31-11-9-30(10-12-31)13-14-33-21-7-5-20(26)6-8-21/h1-8,15,17H,9-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKJIQWHHHWOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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